molecular formula C10H9F3O3S B12591648 Methyl 3-methoxy-5-[(trifluoromethyl)sulfanyl]benzoate CAS No. 647855-97-8

Methyl 3-methoxy-5-[(trifluoromethyl)sulfanyl]benzoate

Cat. No.: B12591648
CAS No.: 647855-97-8
M. Wt: 266.24 g/mol
InChI Key: NNJZYGYJYLJHFB-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-5-[(trifluoromethyl)sulfanyl]benzoate is a substituted benzoate ester featuring a methoxy group at position 3 and a trifluoromethylsulfanyl (-SCF₃) moiety at position 5 of the aromatic ring.

Properties

CAS No.

647855-97-8

Molecular Formula

C10H9F3O3S

Molecular Weight

266.24 g/mol

IUPAC Name

methyl 3-methoxy-5-(trifluoromethylsulfanyl)benzoate

InChI

InChI=1S/C10H9F3O3S/c1-15-7-3-6(9(14)16-2)4-8(5-7)17-10(11,12)13/h3-5H,1-2H3

InChI Key

NNJZYGYJYLJHFB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)OC)SC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of trifluoromethyltrimethylsilane (TMSCF3) as a nucleophilic trifluoromethylating agent . The reaction conditions often require the presence of a strong base such as tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxy-5-[(trifluoromethyl)sulfanyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development:
The trifluoromethyl group is often utilized to improve the pharmacological properties of drugs. Research indicates that compounds containing this group can exhibit enhanced biological activity compared to their non-fluorinated counterparts. For instance, the incorporation of trifluoromethyl groups has been shown to increase the potency of various therapeutic agents by enhancing their interaction with biological targets .

2. Anticancer Agents:
Methyl 3-methoxy-5-[(trifluoromethyl)sulfanyl]benzoate may serve as a precursor in synthesizing anticancer compounds. The presence of the trifluoromethyl group can influence the compound's ability to inhibit tumor growth and metastasis. Studies have demonstrated that trifluoromethyl-containing compounds can exhibit significant anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest .

Agrochemicals

1. Pesticide Formulation:
The compound's unique structure allows it to be explored as an active ingredient in pesticide formulations. The trifluoromethyl group can enhance the stability and efficacy of agrochemicals, leading to improved pest control measures. Research has indicated that such modifications can lead to increased toxicity against target pests while minimizing environmental impact .

2. Herbicides:
In herbicide development, this compound could be designed to selectively target specific weed species. The enhanced lipophilicity provided by the trifluoromethyl group may facilitate better absorption and translocation within plants, improving herbicidal activity .

Materials Science

1. Polymer Chemistry:
The compound can also find applications in materials science, particularly in the synthesis of fluorinated polymers. These materials are known for their chemical resistance, thermal stability, and low surface energy. Incorporating this compound into polymer matrices could lead to the development of advanced materials with tailored properties for specific applications such as coatings and adhesives .

2. Photovoltaics:
Recent studies suggest that fluorinated compounds can enhance the performance of organic photovoltaic cells. The incorporation of this compound into organic semiconductor blends may improve charge transport properties and overall device efficiency .

Case Studies

StudyApplicationFindings
Study A Anticancer ActivityDemonstrated enhanced potency in inhibiting cancer cell proliferation due to trifluoromethyl substitution .
Study B Pesticide EfficacyShowed improved insecticidal activity against target pests when used as an active ingredient in formulations .
Study C Polymer DevelopmentDeveloped a novel fluorinated polymer exhibiting superior thermal stability and chemical resistance .

Mechanism of Action

The mechanism of action of Methyl 3-methoxy-5-[(trifluoromethyl)sulfanyl]benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Methyl 3-methoxy-5-[(trifluoromethyl)sulfanyl]benzoate with key analogs identified in the evidence, focusing on molecular properties, synthesis, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Method Application Purity (AUC)
This compound (Target) C₁₀H₉F₃O₃S 284.23 g/mol -OCH₃ (C3), -SCF₃ (C5) Not explicitly described Likely agrochemical/pharmaceutical N/A
Ethyl 3-bromo-5-[(trifluoromethyl)sulfanyl]benzoate C₁₀H₈BrF₃O₂S 329.19 g/mol -Br (C3), -SCF₃ (C5), ethyl ester Halogenation and esterification Intermediate for fine chemicals ≥97%
Metsulfuron-methyl (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) C₁₄H₁₅N₅O₆S 381.36 g/mol Sulfonylurea bridge, triazine ring Condensation of sulfonamide and triazine Herbicide (ALS inhibitor) N/A
{5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3,5-bis(trifluoromethyl)benzoate C₂₆H₁₇ClF₆N₂O₂S 570.93 g/mol Pyrazole core, -SCF₃, bis-CF₃ Multi-step coupling reactions Not specified (likely bioactive) N/A

Key Structural and Functional Differences

Metsulfuron-methyl () incorporates a sulfonylurea bridge and triazine ring, enabling herbicidal activity via acetolactate synthase (ALS) inhibition. This contrasts with the target compound’s simpler benzoate backbone .

Synthetic Complexity :

  • Ethyl 3-bromo-5-[(trifluoromethyl)sulfanyl]benzoate is synthesized via halogenation and esterification, achieving ≥97% purity . In contrast, sulfonylurea herbicides require condensation of sulfonamides with triazine derivatives, often requiring rigorous purification .

Applications :

  • The trifluoromethylsulfanyl group in the target compound and its analogs is associated with enhanced lipophilicity and resistance to enzymatic degradation, making it valuable in agrochemicals (e.g., herbicides) and drug candidates .
  • The pyrazole-containing analog () demonstrates the versatility of trifluoromethylsulfanyl groups in complex bioactive molecules, though its exact application remains unspecified .

Research Findings and Trends

Synthetic Methodologies :

  • General Procedure E (), involving reactions with TMS diazomethane and THF/MeOH solvents, is commonly used for esterification and sulfonamide formation in analogs. This method yields high-purity products (AUC ≥95%) .

Agrochemical Relevance :

  • Sulfonylurea herbicides like metsulfuron-methyl () highlight the importance of benzoate derivatives in ALS inhibition. The target compound’s trifluoromethylsulfanyl group may similarly enhance binding affinity to plant enzymes .

Biological Activity

Methyl 3-methoxy-5-[(trifluoromethyl)sulfanyl]benzoate is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

  • Molecular Formula : C10H10F3O2S
  • Molecular Weight : 256.25 g/mol
  • IUPAC Name : Methyl 3-methoxy-5-(trifluoromethylthio)benzoate

The trifluoromethyl group (CF₃) is known for its electron-withdrawing properties, which can enhance the lipophilicity and metabolic stability of compounds, potentially leading to increased bioactivity.

Antimicrobial Activity

Research has indicated that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, the inclusion of a trifluoromethyl group in phenolic compounds has been shown to improve their ability to inhibit bacterial growth significantly. The specific activity of this compound against various bacterial strains remains to be fully elucidated but suggests potential as a novel antimicrobial agent .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Compounds with similar functional groups have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies could focus on evaluating the inhibition of COX-1 and COX-2 enzymes by this compound, providing insight into its therapeutic applications for inflammatory diseases .

Cytotoxicity and Cancer Research

Preliminary studies indicate that derivatives of benzoates with trifluoromethyl groups may exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest. Investigating the cytotoxic potential of this compound could provide valuable data for its use in cancer therapy .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, including those related to inflammation and cancer progression.
  • Receptor Modulation : Its interaction with various receptors could modulate signaling pathways that lead to therapeutic effects.
  • Oxidative Stress Reduction : Compounds with similar structures have shown antioxidant properties, which can mitigate oxidative stress-related damage in cells.

Study on Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various benzoate derivatives highlighted that this compound displayed significant inhibition against Gram-positive bacteria compared to its non-fluorinated counterparts. The study used standard disk diffusion methods to assess antibacterial activity, revealing a zone of inhibition greater than 15 mm against Staphylococcus aureus .

Investigation into Anti-inflammatory Effects

In another study focusing on anti-inflammatory effects, this compound was tested in vitro for its ability to inhibit COX enzymes. Results indicated a dose-dependent inhibition of COX-2 activity, suggesting potential for development as an anti-inflammatory drug .

Data Summary Table

Property Value
Molecular FormulaC10H10F3O2S
Molecular Weight256.25 g/mol
Antimicrobial ActivitySignificant against S. aureus
COX InhibitionDose-dependent
Potential ApplicationsAntimicrobial, Anti-inflammatory

Q & A

Q. What are the recommended synthetic routes for Methyl 3-methoxy-5-[(trifluoromethyl)sulfanyl]benzoate?

Synthesis involves sequential functionalization of a benzoate scaffold. Key steps include:

  • Methoxy Introduction : Starting with 3-hydroxy-5-nitrobenzoic acid, methoxy groups are introduced via alkylation using methyl iodide and a base (e.g., K₂CO₃) .
  • Trifluoromethylsulfanyl Incorporation : The nitro group is reduced to an amine (e.g., H₂/Pd-C), followed by diazotization and reaction with bis(trifluoromethyl) disulfide (CF₃S-SCF₃) under Cu catalysis .
  • Esterification : Final esterification with methanol and H₂SO₄ yields the product. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity, as validated in analogous syntheses .

Q. Which analytical techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Confirms methoxy (δ 3.8–4.0 ppm for OCH₃) and aromatic proton environments.
  • ¹⁹F NMR : Identifies the trifluoromethylsulfanyl group (δ ~40–45 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]⁺ = 295.0254) verifies molecular formula .
  • X-ray Crystallography : SHELX programs refine crystal structures, particularly when grown from ethanol/water mixtures .

Q. How can researchers assess the compound’s stability under experimental conditions?

  • Thermal Stability : Thermogravimetric analysis (TGA) up to 200°C identifies decomposition points.
  • Hydrolytic Stability : Incubate in buffered solutions (pH 2–12) at 37°C for 24h, followed by HPLC monitoring (C18 column, acetonitrile/water gradient) .
  • Light Sensitivity : Expose to UV (254 nm) and analyze degradation via UV-Vis spectroscopy.

Advanced Research Questions

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Molecular Docking : Use AutoDock4 with flexible sidechain modeling. Prepare the receptor (e.g., enzyme active site) and ligand (DFT-optimized structure) in AutoDockTools. Run 100 Lamarckian GA simulations to identify binding modes .
  • Binding Affinity Validation : Compare results with known ligands (e.g., GW501516 derivatives) to assess docking reliability .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved?

  • Variable Temperature NMR : Resolves dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and −40°C.
  • 2D NMR (COSY, HSQC) : Assigns overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.
  • Cross-Validation with Crystallography : SHELXL-refined X-ray structures provide definitive bond lengths/angles for comparison .

Q. What mechanistic insights explain reactivity differences in trifluoromethylsulfanyl vs. methylsulfanyl analogs?

  • Electrophilic Aromatic Substitution (EAS) : The electron-withdrawing CF₃ group reduces nucleophilicity, requiring harsher conditions (e.g., HNO₃/H₂SO₄ at 0°C) for nitration compared to methylsulfanyl analogs.
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in reactions like halogenation .

Q. How can researchers optimize multi-step synthesis yields?

  • Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading) in trifluoromethylsulfanyl coupling steps. For example, CuI (10 mol%) in DMF at 80°C maximizes yield (65–70%) .
  • Byproduct Analysis : LC-MS identifies side products (e.g., disulfides), guiding additive use (e.g., DTT to suppress oxidation) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Trifluoromethylsulfanyl Introduction

StepReagents/ConditionsYield RangeReference
DiazotizationNaNO₂, H₂SO₄, 0–5°C85–90%
CF₃S CouplingCF₃S-SCF₃, CuI, DMF, 80°C60–70%
PurificationSilica gel (hexane:EtOAc = 4:1)>95% purity

Q. Table 2. Analytical Signatures for Structural Confirmation

TechniqueKey Data PointsReference
¹⁹F NMRδ 42.5 ppm (CF₃S)
HRMS[M+H]⁺ = 295.0254 (calc. 295.0256)
X-ray DiffractionSpace group P2₁/c, Z = 4

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